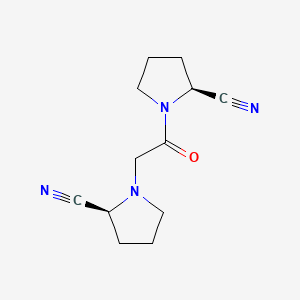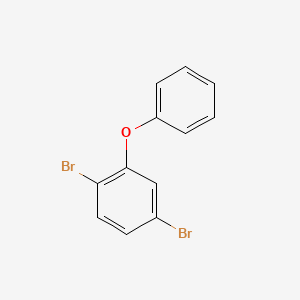
Boc-N-Me-His(Boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-N-Me-His(Boc)-OH: is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the imidazole ring of histidine. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
Schutz von Histidin: Die Synthese beginnt mit dem Schutz der Aminogruppe von Histidin unter Verwendung von tert-Butoxycarbonyl-(Boc)-Anhydrid in Gegenwart einer Base wie Triethylamin.
Methylierung: Der Imidazolring von Histidin wird unter Verwendung von Methyliodid in Gegenwart einer Base wie Natriumhydrid methyliert.
Zweiter Boc-Schutz: Der Imidazolstickstoff wird dann mit einer weiteren Boc-Gruppe unter Verwendung von Boc-Anhydrid geschützt.
Industrielle Produktionsverfahren: Die industrielle Produktion von Boc-N-Me-His(Boc)-OH umfasst typischerweise eine großtechnische Synthese unter Verwendung von automatisierten Peptidsynthesizern. Der Prozess ist für hohe Ausbeute und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Entschützung: Boc-N-Me-His(Boc)-OH unterliegt Entschützungsreaktionen, bei denen die Boc-Gruppen unter Verwendung milder Säuren wie Trifluoressigsäure entfernt werden.
Kupplungsreaktionen: Die Verbindung kann an Peptidkupplungsreaktionen unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) teilnehmen.
Häufige Reagenzien und Bedingungen:
Entschützung: Trifluoressigsäure in Dichlormethan.
Kupplung: Dicyclohexylcarbodiimid (DCC) in Gegenwart von N-Hydroxysuccinimid (NHS).
Hauptprodukte, die gebildet werden:
Entschützte Histidinderivate: Die Entfernung von Boc-Gruppen ergibt N-Methyl-Histidin.
Peptidketten: Kupplungsreaktionen führen zur Bildung von Peptidbindungen, wodurch die Peptidkette verlängert wird.
Wissenschaftliche Forschungsanwendungen
Chemie:
Peptidsynthese: this compound wird aufgrund seiner Stabilität und einfachen Entschützung weit verbreitet in der Synthese von Peptiden und Proteinen verwendet.
Biologie:
Enzymstudien: Die Verbindung wird bei der Untersuchung von Enzymmechanismen verwendet, insbesondere solcher, die Histidinreste beinhalten.
Medizin:
Arzneimittelentwicklung: Es dient als Baustein bei der Synthese von peptidbasierten Medikamenten.
Industrie:
Biotechnologie: Wird zur Herstellung von synthetischen Peptiden für Forschungs- und therapeutische Zwecke verwendet.
Wirkmechanismus
Mechanismus:
Entschützung: Die Boc-Gruppen werden unter sauren Bedingungen entfernt und legen so die reaktiven Amino- und Imidazolgruppen frei.
Kupplung: Die freiliegenden Gruppen nehmen an nukleophilen Substitutionsreaktionen teil, um Peptidbindungen zu bilden.
Molekulare Zielstrukturen und Pfade:
Peptidbindungsbildung: Die Verbindung zielt auf Carboxylgruppen anderer Aminosäuren oder Peptide ab und erleichtert so die Bildung von Peptidbindungen.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Boc-N-Me-His(Boc)-OH is widely used in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Biology:
Enzyme Studies: The compound is used in the study of enzyme mechanisms, particularly those involving histidine residues.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
Mechanism:
Deprotection: The Boc groups are removed under acidic conditions, exposing the reactive amino and imidazole groups.
Coupling: The exposed groups participate in nucleophilic substitution reactions to form peptide bonds.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound targets carboxyl groups of other amino acids or peptides, facilitating the formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Boc-His(Boc)-OH: Ähnlich in der Struktur, aber es fehlt die Methylgruppe am Imidazolring.
Fmoc-His(Boc)-OH: Verwendet eine andere Schutzgruppe (Fluorenylmethyloxycarbonyl) anstelle von Boc.
Einzigartigkeit:
Stabilität: Boc-N-Me-His(Boc)-OH bietet aufgrund des Vorhandenseins von Boc-Gruppen eine verbesserte Stabilität.
Einfache Entschützung: Die Boc-Gruppen können unter milden Bedingungen entfernt werden, wodurch sie sich für die empfindliche Peptidsynthese eignet.
Eigenschaften
Molekularformel |
C17H27N3O6 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m0/s1 |
InChI-Schlüssel |
OMDHNZXOCLBECO-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


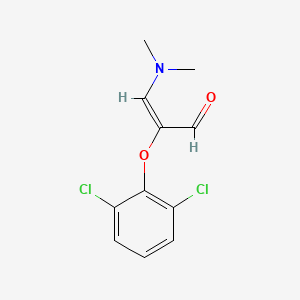

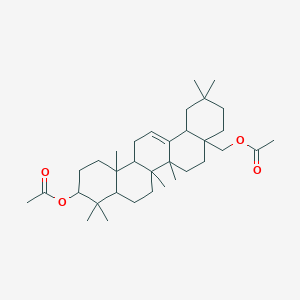
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

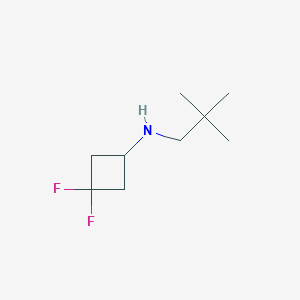
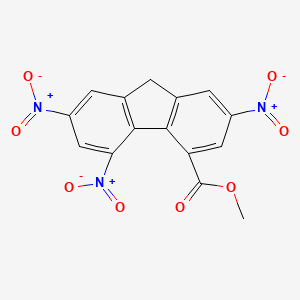
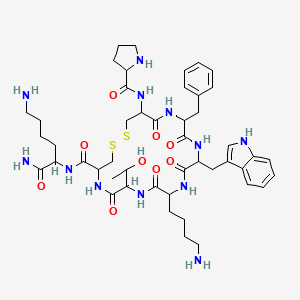
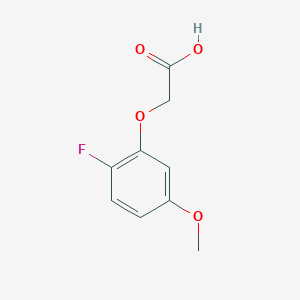

![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)
